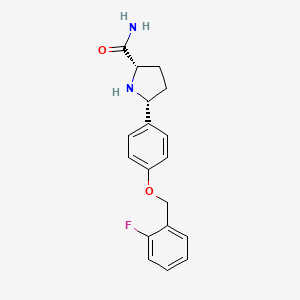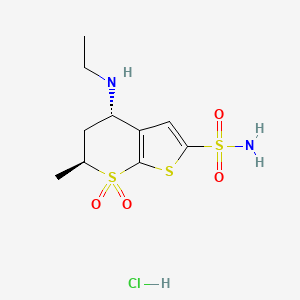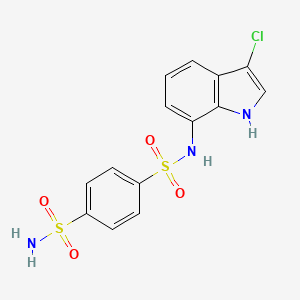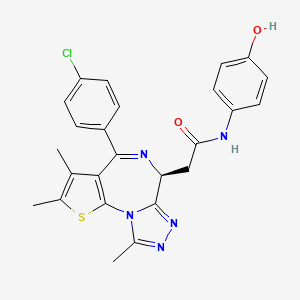
Birabresib
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Birabresib hat sich in verschiedenen wissenschaftlichen Forschungsanwendungen als vielversprechend erwiesen:
Chemie: Es dient als Modellverbindung zur Untersuchung von BET-Inhibitoren und deren Interaktionen mit Zielproteinen.
Biologie: Es wird verwendet, um die Rolle von BET-Proteinen bei der Genregulation und der Chromatinumlagerung zu untersuchen.
Medizin: this compound wird in klinischen Studien auf seine Wirksamkeit bei der Behandlung von Krebsarten wie Leukämie, Glioblastom und Mantelzelllymphom getestet.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es BET-Proteine inhibiert, die an der Ablesung acetylierter Histonmarkierungen und der Regulierung der Genexpression beteiligt sind. Durch die Bindung an die Bromodomeine von BRD2, BRD3 und BRD4 stört this compound die Wechselwirkung zwischen BET-Proteinen und Chromatin, was zur Herunterregulierung von Onkogenen wie MYC führt. Dies führt zur Hemmung der Proliferation von Krebszellen und Induktion von Apoptose .
Zukünftige Richtungen
Birabresib is currently under investigation in clinical trials for leukemia and glioblastoma . Future studies of this compound must consider intermittent scheduling to possibly mitigate the toxicities of chronic dosing . The insights gained by understanding how the genome and epigenome cooperate in high-grade gliomas will guide the design of future therapeutic strategies that utilize dual inhibition with improved efficacy and overall survival .
Wirkmechanismus
Target of Action
Birabresib, also known as MK-8628 or OTX015, is a potent inhibitor of the Bromodomain and Extra Terminal domain (BET) proteins . The BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are essential epigenetic regulators of transcription . They play a crucial role in cell survival, proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets, the BET proteins, by binding to them and inhibiting their function . This inhibition disrupts the transcription of key signaling pathways that sustain cell viability .
Biochemical Pathways
This compound affects several biological pathways. In high-grade gliomas, this compound has been found to activate the AKT/mTOR pathway by increasing the level of SESN3, a protein coding gene for stress-inducible protein, sestrin 3 .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in a phase Ib trial. The drug showed a dose-proportional increase in exposure and rapid absorption .
Result of Action
The molecular and cellular effects of this compound’s action include changes in gene expression and disruption of key signaling pathways. This leads to a decrease in cell viability and can result in antitumor activity . In a phase Ib trial, this compound achieved partial responses in 3 of 10 patients with nuclear protein in testis midline carcinoma (NMC) .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the type of cancer and the presence of specific genetic alterations can affect the drug’s action . . Future studies of this compound must consider intermittent scheduling to possibly mitigate the toxicities of chronic dosing .
Vorbereitungsmethoden
Die Synthese von Birabresib umfasst mehrere Schritte, beginnend mit der Bildung der Kernstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden in der öffentlichen Literatur nicht vollständig offengelegt. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen unter Verwendung von Zwischenprodukten synthetisiert wird, die sorgfältig gesteuert werden, um die gewünschte Reinheit und Ausbeute zu erzielen .
Analyse Chemischer Reaktionen
Birabresib durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern, wodurch möglicherweise seine biologische Aktivität beeinflusst wird.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind häufig bei der Modifizierung seiner Struktur, um seine Wirksamkeit zu verbessern oder Nebenwirkungen zu reduzieren.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Birabresib ist unter den BET-Inhibitoren aufgrund seiner spezifischen Bindungsaffinität und Wirksamkeit in klinischen Studien einzigartig. Ähnliche Verbindungen umfassen:
JQ1: Ein weiterer BET-Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
I-BET762: Bekannt für sein Potenzial bei der Behandlung hämatologischer Malignome.
PLX51107: Ein BET-Inhibitor mit einer anderen chemischen Struktur und einem anderen therapeutischen Profil.
This compound zeichnet sich durch sein günstiges Sicherheitsprofil und vielversprechende Ergebnisse in frühen klinischen Studien aus .
Eigenschaften
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O2S/c1-13-14(2)34-25-22(13)23(16-4-6-17(26)7-5-16)28-20(24-30-29-15(3)31(24)25)12-21(33)27-18-8-10-19(32)11-9-18/h4-11,20,32H,12H2,1-3H3,(H,27,33)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMUEVRJHCWKTO-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701103937 | |
| Record name | Birabresib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701103937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202590-98-5 | |
| Record name | (6S)-4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202590-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Birabresib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202590985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Birabresib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15189 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Birabresib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701103937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIRABRESIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X40LKS49S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



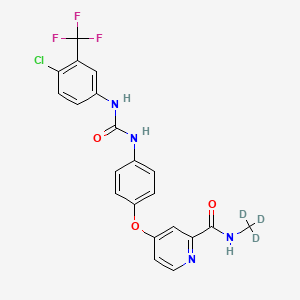
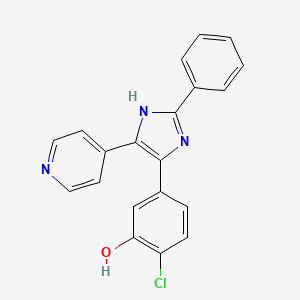
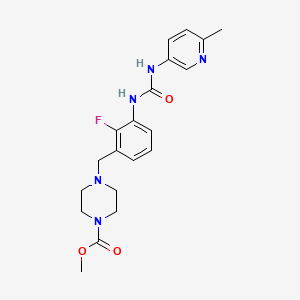
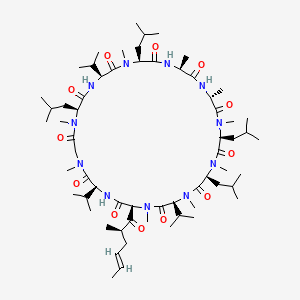


![12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B1684367.png)

